1,2-Difluoro-4-isocyanato-5-nitrobenzene
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Overview
Description
1,2-Difluoro-4-isocyanato-5-nitrobenzene is an organic compound with the molecular formula C7H2F2N2O3 and a molecular weight of 200.1 g/mol . This compound is characterized by the presence of two fluorine atoms, an isocyanate group, and a nitro group attached to a benzene ring. It is used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-isocyanato-5-nitrobenzene typically involves the nitration of 1,2-difluorobenzene followed by the introduction of the isocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then treated with phosgene or a similar reagent to introduce the isocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-isocyanato-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Addition: Amines or alcohols under mild conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atoms.
Addition: Ureas and carbamates.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
1,2-Difluoro-4-isocyanato-5-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the development of probes and labels for biological studies.
Medicine: Potential use in drug discovery and development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-isocyanato-5-nitrobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, making it useful in cross-linking reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-nitrobenzene: Lacks the isocyanate group, making it less reactive in certain applications.
1,2-Difluoro-4-isocyanatobenzene: Lacks the nitro group, reducing its potential for further functionalization.
1,2-Difluoro-5-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,2-Difluoro-4-isocyanato-5-nitrobenzene is unique due to the presence of both isocyanate and nitro groups on the same benzene ring, providing a combination of reactivity and stability that is valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O3/c8-4-1-6(10-3-12)7(11(13)14)2-5(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWGWEILROMHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249838-16-1 |
Source
|
Record name | 1,2-difluoro-4-isocyanato-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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